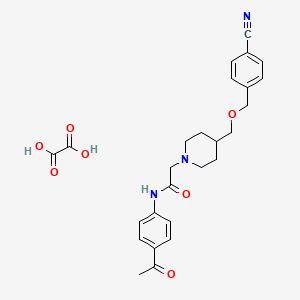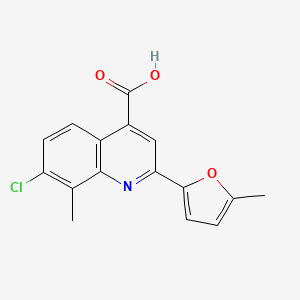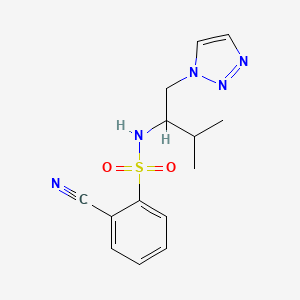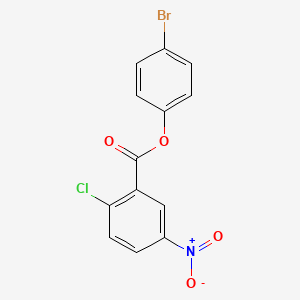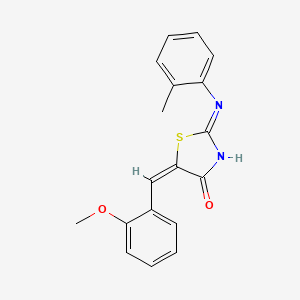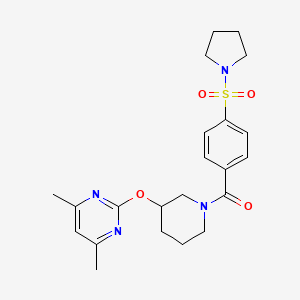
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" is a complex molecule that is likely to have a structure based on a piperidine or pyrimidine scaffold. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperidine rings and sulfonyl groups have been synthesized and studied, which can give insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and modified Mannich condensations. For instance, the synthesis of a compound with a piperidine ring and a sulfonyl group was achieved by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . Another related molecule was synthesized using a modified Mannich condensation involving 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate . These methods suggest that the compound could also be synthesized through similar reactions, possibly involving a piperidine or pyrimidine derivative and a sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by spectroscopic techniques and single crystal X-ray diffraction studies. For example, a piperidine-based compound was found to have a chair conformation with a distorted tetrahedral geometry around the sulfur atom . Similarly, another piperidine derivative was identified to exist in a chair conformation with equatorial orientation of all substituents . These findings suggest that the compound "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" may also exhibit a chair conformation and specific geometric features that could be elucidated through similar studies.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure. The presence of sulfonyl groups and halogens can lead to various intermolecular interactions, such as hydrogen bonds and π interactions . The electronic properties, such as the HOMO-LUMO energy gap, can also indicate the molecule's reactivity . The compound , with its pyrimidinyl and sulfonylphenyl groups, is likely to participate in similar interactions and exhibit distinct reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which revealed stability over a certain temperature range . The electronic parameters and molecular electrostatic potential maps can identify reactive sites on the molecular surface . The NMR studies of a related compound showed significant deshielding effects due to the interaction of protons with chlorine atoms, which could imply similar findings for the compound . The antioxidant efficacy of these molecules has also been verified, suggesting potential biological activity .
科学的研究の応用
Metabolism and Pharmacokinetics Studies
Research on compounds with similar structures has focused on understanding their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. For instance, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, closely related in structure, were studied in detail, revealing insights into its absorption, primary metabolic pathways, and elimination mechanisms, which are crucial for drug development processes (Sharma et al., 2012).
Structural and Theoretical Analysis
Another study provided an in-depth structural and theoretical analysis of a synthesized compound with a configuration similar to the query chemical. The research detailed the compound's thermal properties, optical behaviors, etching studies, and conducted density functional theory (DFT) calculations to understand its electronic structure and potential applications in materials science (Karthik et al., 2021).
Complex Formation and Coordination Chemistry
Investigations into the complex-forming abilities of pyrimidine derivatives have provided valuable information on their coordination chemistry with various metal ions. Such studies are fundamental for applications in catalysis, materials science, and pharmaceuticals (Pod''yachev et al., 1994).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer potential of piperidine and pyrimidine derivatives has been a significant area of research. Compounds structurally related to the query chemical have been synthesized and tested for their efficacy against various bacterial strains and cancer cell lines, contributing to the ongoing search for new therapeutic agents (Merugu et al., 2010).
Nonlinear Optical (NLO) Properties
The study of pyrimidine rings and their derivatives, including those similar to the query compound, has revealed their potential in nonlinear optics (NLO), a field critical for the development of new materials for photonic technologies (Hussain et al., 2020).
特性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-16-14-17(2)24-22(23-16)30-19-6-5-11-25(15-19)21(27)18-7-9-20(10-8-18)31(28,29)26-12-3-4-13-26/h7-10,14,19H,3-6,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUFOCMOFGCKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
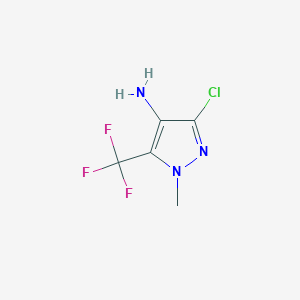
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)
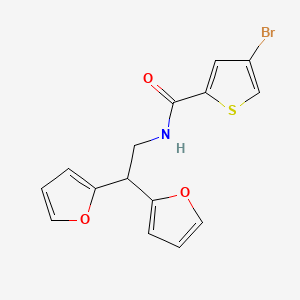
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)
